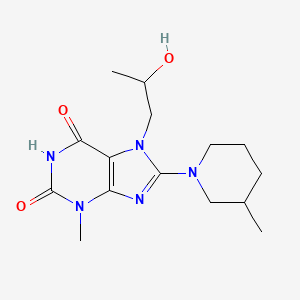

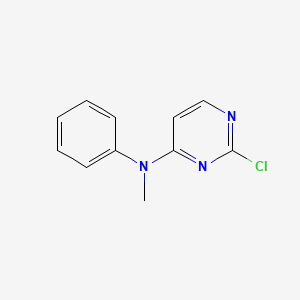

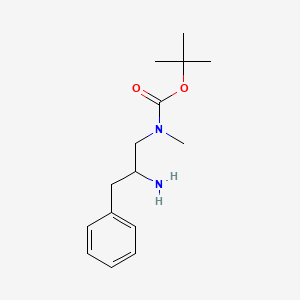

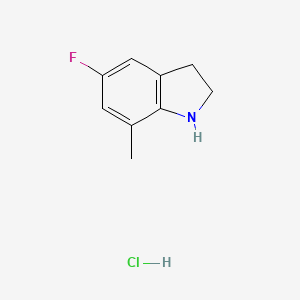

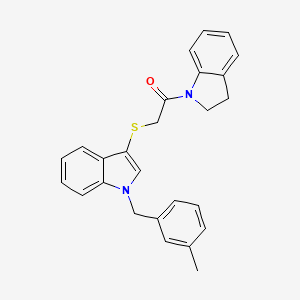

1-(indolin-1-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(indolin-1-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)ethanone, commonly known as CBL0137, is a small molecule compound that has been gaining attention in the scientific community for its potential therapeutic applications. CBL0137 was first synthesized by researchers at the Institute of Chemical Biology and Fundamental Medicine in Russia in 2013. Since then, numerous studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Indole Derivatives Synthesis : Studies have shown that indole derivatives like 1-(indolin-1-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)ethanone can be synthesized through various chemical reactions. For instance, the reaction between isatins and 2-aminobenzylamine in acetic acid produces complex spirooxindoles or indolo[3,2-c]quinolin-6-ones, depending on the conditions. This process involves initial formation of a spiro compound and subsequent rearrangements leading to the final product (Bergman et al., 2003).

Biological Activities

Antimicrobial Activity : Some 1H-Indole derivatives, synthesized from reactions involving indole and chloroacetylchloride, exhibit significant antimicrobial activity. These compounds have been tested against various microorganisms, including Gram-positive and Gram-negative bacteria, showing promising results in inhibiting microbial growth (Letters in Applied NanoBioScience, 2020).

Antifungal and Antioxidant Properties : Novel 3-(2-substituted)-1H-indol-3-yl)-1-(thiophen-2yl)prop-2-en-1-one chalcone derivatives, related to the 1-(indolin-1-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)ethanone, have shown excellent antifungal and antioxidant activities. These activities were identified using assays like DPPH radical scavenging and zone of inhibition tests, comparing the results to standard drugs (Gopi et al., 2016).

Anticonvulsant Properties : Certain indole derivatives have been synthesized for their potential as anticonvulsant agents. These compounds, including derivatives of 1-(1H-indol-1-yl)ethanone, have shown significant activity in tests like the maximal electroshock test, suggesting their utility in treating convulsive disorders (Ahuja & Siddiqui, 2014).

Synthesis for Medicinal Chemistry

Indoleamine 2,3-dioxygenase (IDO) Inhibitors : Research into the synthesis and structure-activity relationships of indol-2-yl ethanone derivatives, closely related to the compound , has led to the development of novel IDO inhibitors. These compounds have shown micromolar range activity in vitro and in vivo, demonstrating their potential in medicinal chemistry (Dolušić et al., 2011).

Anti-inflammatory Properties : Another area of interest is the synthesis of new chalcone derivatives, including 1-(1H-indol-1-yl)ethanone derivatives, to explore their anti-inflammatory properties. These compounds have been tested in models like carrageenan-induced Rat Hind Paw Edema, showing potential as anti-inflammatory agents (Rehman et al., 2022).

Propriétés

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2OS/c1-19-7-6-8-20(15-19)16-27-17-25(22-10-3-5-12-24(22)27)30-18-26(29)28-14-13-21-9-2-4-11-23(21)28/h2-12,15,17H,13-14,16,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGJKHHNXZWUDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(indolin-1-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.